5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde
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Overview
Description
5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde: is a chemical compound with the molecular formula C6H4INO2 and a molecular weight of 249.00 g/mol . This compound is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde typically involves the iodination of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form 5-iodo-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Iodo-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is also used in the development of new biochemical assays .
Medicine: It is used in the study of drug-receptor interactions and the design of new pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
- 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 5-Chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 5-Fluoro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Comparison: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative has higher molecular weight and different reactivity patterns. These differences make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-iodo-6-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFYISCCNBZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234935 |
Source
|
Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-36-7 |
Source
|
Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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